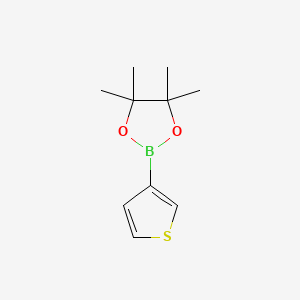

4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-thiophen-3-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-9(2)10(3,4)13-11(12-9)8-5-6-14-7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXQOBAEDQBINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375251 | |

| Record name | 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-70-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane chemical properties

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane: Properties, Reactivity, and Applications

Introduction: A Versatile Building Block in Modern Synthesis

4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane, commonly known as 3-thiopheneboronic acid pinacol ester, is a heterocyclic organoboron compound that has become an indispensable tool for synthetic chemists. As a stable, easy-to-handle precursor to the corresponding boronic acid, it serves as a critical building block in the construction of complex molecular architectures. Its primary utility is realized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] The incorporation of the thiophene moiety is of particular significance, as this sulfur-containing heterocycle is a privileged structure found in a vast array of pharmaceuticals, agrochemicals, and advanced materials for organic electronics.[2][3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for researchers and professionals in drug discovery and materials science.

Core Chemical and Physical Properties

The efficacy and utility of a chemical reagent are fundamentally dictated by its physical and chemical properties. The pinacol ester of 3-thiopheneboronic acid offers a strategic advantage over its free boronic acid counterpart, primarily through enhanced stability.

Structure and Nomenclature

The compound consists of a thiophene ring connected at the 3-position to the boron atom of a 1,3,2-dioxaborolane ring, which is substituted with four methyl groups (the pinacol group). This structural arrangement is key to its stability and reactivity profile.

| Identifier | Value |

| IUPAC Name | 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane |

| Common Synonyms | 3-Thiopheneboronic Acid Pinacol Ester, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene |

| CAS Number | 302348-46-5 |

| Molecular Formula | C₁₀H₁₅BO₂S |

| Molecular Weight | 210.11 g/mol |

Stability, Handling, and Storage

Boronic acids are known for their propensity to undergo dehydration to form cyclic boroxine anhydrides and are susceptible to protodeboronation.[5] The conversion to a pinacol ester sterically protects the boron atom, mitigating these degradation pathways and rendering the compound more robust.[6][7] While pinacol esters like this one offer significantly enhanced stability, they are not entirely inert and can be prone to slow hydrolysis in the presence of water.[6][8]

Key Handling and Storage Considerations:

-

Hydrolytic Stability: While more stable than the free acid, prolonged exposure to moisture can lead to hydrolysis back to the boronic acid.[8][9]

-

Storage: For long-term stability, the compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxygen.

-

Purification: Unlike many free boronic acids which can be difficult to purify via silica gel chromatography, pinacol esters are generally more amenable to this technique, though rapid purification is often recommended to minimize on-column hydrolysis.[5][10]

Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling

The primary application of 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling enables the formation of a C-C bond between the thiophene ring and a variety of organic electrophiles, typically aryl, heteroaryl, or vinyl halides or triflates.[1][11]

The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X) to form a Pd(II) complex.

-

Transmetalation: A base activates the boronic ester, facilitating the transfer of the thienyl group from boron to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of 3-Phenylthiophene

This section provides a validated, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction. The causality behind each experimental choice is explained to provide field-proven insight.

Workflow Diagram

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane (1.2 equiv.), iodobenzene (1.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

-

Rationale: Using a slight excess of the boronic ester ensures complete consumption of the more expensive aryl halide. Pd(PPh₃)₄ is a robust, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings.

-

-

Addition of Base and Solvents:

-

Add potassium carbonate (K₂CO₃) (2.5 equiv.) to the flask.

-

Rationale: The base is crucial for the formation of a boronate complex [R-B(OR)₃]⁻, which is necessary for the transmetalation step to proceed efficiently.

-

Degas a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Rationale: Degassing removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The multiphasic solvent system helps to dissolve both the organic substrates and the inorganic base.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-90 °C) under a positive pressure of nitrogen or argon.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (iodobenzene) is consumed (typically 2-12 hours).

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with an organic solvent such as ethyl acetate or diethyl ether.

-

Rationale: This separates the desired organic product from the inorganic salts and water-soluble byproducts.

-

-

Drying and Concentration:

-

Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a gradient of ethyl acetate in hexanes).

-

Rationale: Chromatography removes residual catalyst, unreacted starting materials, and any side products to yield the pure 3-phenylthiophene.

-

Applications in Drug Discovery and Materials Science

The thiophene nucleus is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its bioisosteric relationship with the phenyl ring allows for modulation of physicochemical properties like solubility and metabolism. 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane provides a direct and efficient route to introduce the 3-thienyl scaffold into potential drug candidates. Boron-containing compounds themselves, particularly boronic acids and their derivatives, have gained significant traction in drug discovery, exemplified by the proteasome inhibitor bortezomib.[12][13]

In materials science, thiophene-based conjugated polymers are vital for the development of organic electronics.[11] The Suzuki-Miyaura coupling, utilizing monomers like the title compound, is a key polymerization method for creating well-defined polythiophenes and oligothiophenes used in:

-

Organic Photovoltaics (OPVs)

-

Organic Field-Effect Transistors (OFETs)

Conclusion

4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane is a robust and versatile reagent that has secured a permanent place in the synthetic chemist's toolbox. Its enhanced stability compared to the free boronic acid, coupled with its high reactivity in palladium-catalyzed cross-coupling reactions, makes it an ideal building block for accessing complex molecules. For researchers in drug discovery and materials science, this compound provides a reliable and efficient method for incorporating the valuable 3-thienyl moiety, paving the way for the development of novel therapeutics and advanced functional materials.

References

- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Vertex AI Search.

- Achilli, C., Ciana, A., Fagnoni, M., Balduini, G., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar.

- Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (n.d.). MDPI.

- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025). ResearchGate.

- 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. (2025). PubChem.

- 4,4,5,5-Tetramethyl-2-(5-octylthiophen-2-yl)-1,3,2-dioxaborolane. (n.d.). MySkinRecipes.

-

4-(2-[4-(4,4,5,5-TETRAMETHYL-[6][7][9]DIOXABOROLAN-2-YL)-PHENOXY]-ETHYL)-MORPHOLINE synthesis. (n.d.). ChemicalBook. Retrieved from

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society.

- Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses.

- (2,4,5-Trimethylthiophen-3-yl)boronic acid pinacol ester. (n.d.). A2Z Chemical.

- 3-Thiopheneboronic Acid Pinacol Ester Supplier & Manufacturer in China. (n.d.). Quinoline.

- Equilibrium between 3-thienylboronic acid and its ester upon interaction with 1,2- or 1,3-diols in an aqueous solution. (n.d.). ResearchGate.

- 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. (2022). MDPI.

-

[4-(4,4,5,5-TETRAMETHYL-[6][7][9]DIOXABOROLAN-2-YL)-THIOPHEN-2-YL]-METHANOL. (2025). ChemicalBook. Retrieved from

- Physical and chemical properties of 3-Thienylboronic acid. (n.d.). BenchChem.

- Therapeutic importance of synthetic thiophene. (n.d.). PubMed Central.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PubMed Central.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health.

- Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (2,4,5-Trimethylthiophen-3-yl)boronic acid pinacol ester | 98% Pure [frontierspecialtychemicals.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 4,4,5,5-Tetramethyl-2-(5-octylthiophen-2-yl)-1,3,2-dioxaborolane [myskinrecipes.com]

4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane CAS number

An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane

Introduction

4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane, also known as thiophene-3-boronic acid pinacol ester, is a pivotal organoboron compound in modern organic synthesis. Its structure, which combines a stable pinacol boronic ester with a thiophene ring, makes it an invaluable building block for introducing the 3-thienyl moiety into a wide array of molecular architectures. The thiophene ring is a significant pharmacophore, recognized as a bioisostere of the phenyl ring, and is a common feature in numerous FDA-approved drugs where it can modulate pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth exploration of this reagent, covering its fundamental properties, synthesis, and its critical role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction.

Compound Profile

A thorough understanding of the physicochemical properties of 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane is essential for its effective handling, storage, and application in synthesis.

| Property | Value |

| CAS Number | 214360-70-0[2][3][4] |

| Molecular Formula | C10H15BO2S[3][4] |

| Molecular Weight | 210.1 g/mol [3][4] |

| Melting Point | 72-73 °C[4] |

| Boiling Point | 286.5±13.0 °C (Predicted)[4] |

| Appearance | Powder or crystals |

| Synonyms | Thiophene-3-boronic acid pinacol ester, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene[4] |

Synthesis and Mechanism

The preparation of 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane is commonly achieved from 3-bromothiophene. The mechanism involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent esterification with pinacol. This method provides a reliable route to the desired product.

A common synthetic approach involves the reaction of 3-bromothiophene with an organolithium reagent, such as n-butyllithium, at low temperatures to form a 3-lithiothiophene intermediate. This highly reactive species is then quenched with a trialkyl borate, like triisopropyl borate. The resulting boronic acid is then esterified with pinacol to yield the stable and easily handled pinacol ester.[5] The choice of pinacol is strategic; it forms a robust five-membered ring with the boronic acid, which protects it from degradation and unwanted side reactions like protodeboronation.[6]

Caption: Synthetic route to 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] It is particularly vital in drug discovery and materials science for synthesizing complex molecules that incorporate the 3-thienyl scaffold.[1][7]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.[1][7] Modern catalyst systems often employ bulky, electron-rich phosphine ligands which can improve reaction outcomes.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane with an aryl bromide. Optimization for specific substrates may be necessary.[1]

Materials:

-

Aryl bromide (1.0 equiv)

-

4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Degassed solvent (e.g., Dioxane/Water, 3:1 v/v)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane (1.2 equiv), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 equiv).[1]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

-

Solvent Addition: Add the degassed solvent system via syringe.[1]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-arylthiophene.[1]

Expert Insights and Experimental Considerations

-

Catalyst and Ligand Selection: The choice of the palladium source and phosphine ligand is paramount. For challenging couplings, more sophisticated pre-catalysts and bulky, electron-rich ligands like SPhos or XPhos can be highly effective, often allowing for lower reaction temperatures and catalyst loadings.[1][7]

-

Base and Solvent: The base not only facilitates the transmetalation step but also influences the overall reaction kinetics. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. The solvent system must be capable of dissolving both the organic and inorganic components of the reaction.[8]

-

Protodeboronation: A common side reaction is the cleavage of the C-B bond by a proton source, leading to the formation of thiophene. To minimize this, it is crucial to use dry solvents and reagents and to work under an inert atmosphere. The use of the pinacol ester, as opposed to the free boronic acid, significantly enhances stability against protodeboronation.[6]

Conclusion

4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane is a highly versatile and indispensable reagent in the toolkit of the modern synthetic chemist. Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it a preferred choice for the synthesis of complex molecules containing the 3-thienyl motif. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to leveraging its full potential in research, drug discovery, and materials science.

References

- ChemScene. 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-4-yl)-1,3,2-dioxaborolane.

- Quinoline. 3-Thiopheneboronic Acid Pinacol Ester Supplier & Manufacturer in China.

- BenchChem. Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions.

-

ChemicalBook. 4-(2-[4-(4,4,5,5-TETRAMETHYL-[1][9][10]DIOXABOROLAN-2-YL)-PHENOXY]-ETHYL)-MORPHOLINE synthesis. Available from:

- Sigma-Aldrich. Thiophene-2-boronic acid pinacol ester 98 GC 193978-23-3.

- Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane.

- Sigma-Aldrich. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97%.

- ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.

- Tokyo Chemical Industry Co., Ltd. 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (stabilized with Phenothiazine).

- Smolecule. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid.

- ChemicalBook. Thiophene-3-boronic acid pinacol ester | 214360-70-0.

-

67808-81-5. 4,4,5,5-tetramethyl-2-(1-phenylsulfanyl-but-3-enyl)-[1][9][10]dioxaborolane. Available from:

- PubChem. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane.

- Santa Cruz Biotechnology. 3-Thiopheneboronic acid pinacol ester | CAS 214360-70-0.

- Sigma-Aldrich. 3-Hexylthiophene-2-boronic acid pinacol ester 95 850881-09-3.

- ChemicalBook. Thiophene-3-boronic acid pinacol ester CAS#: 214360-70-0.

- Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE.

- National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiophene-3-boronic acid pinacol ester | 214360-70-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Thiophene-3-boronic acid pinacol ester CAS#: 214360-70-0 [amp.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chemscene.com [chemscene.com]

- 10. 3-Thiopheneboronic Acid Pinacol Ester Supplier & Manufacturer in China | Properties, Applications, Safety Data [quinoline-thiophene.com]

A Comprehensive Technical Guide to 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

Executive Summary: 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane, also known as 3-thienylboronic acid pinacol ester, is a pivotal organoboron compound in modern synthetic chemistry. Its structure combines the stability of a pinacol boronic ester with the valuable electronic and steric properties of a thiophene ring. This guide provides an in-depth analysis of its physicochemical properties, common synthetic methodologies, and its critical role as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.

Section 1: Introduction to Thiophene-Containing Boronic Esters in Modern Synthesis

The Role of Organoboron Compounds

Organoboron compounds, particularly boronic acids and their esters, are indispensable tools in organic synthesis.[1] Their utility stems from their versatile reactivity, general stability, and relatively low toxicity.[2] The boron atom's empty p-orbital allows it to act as a Lewis acid, facilitating key transformations, most notably the transmetalation step in palladium-catalyzed cross-coupling reactions.[1]

The Significance of the Thiophene Moiety in Medicinal Chemistry

The thiophene ring is a five-membered sulfur-containing heterocycle that is considered a "privileged scaffold" in drug discovery.[3][4] It is a well-established bioisostere of the benzene ring, meaning it can often substitute for a phenyl group in a drug molecule to modulate its biological activity, solubility, and metabolic profile.[5][6] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[7] Consequently, the thiophene motif is present in a wide array of FDA-approved drugs with applications ranging from anticancer to anti-inflammatory and antipsychotic agents.[3][8]

Advantages of Pinacol Esters over Boronic Acids

While boronic acids are foundational to Suzuki-Miyaura couplings, their corresponding pinacol esters, such as 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane, often offer significant practical advantages for researchers.

-

Enhanced Stability: Pinacol esters are generally more robust and less prone to dehydration, which can lead to the formation of inactive boroxine trimers—a common issue with free boronic acids.[9]

-

Ease of Handling and Purification: They are typically crystalline solids that are easier to handle, weigh, and purify by chromatography or crystallization compared to the often more polar and less crystalline boronic acids.

-

Improved Reaction Performance: The steric bulk of the pinacol group can sometimes prevent undesirable side reactions and lead to cleaner, higher-yielding coupling reactions.[2]

Section 2: Physicochemical Properties of 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane

Chemical Structure

The molecule consists of a thiophene ring connected at the 3-position to the boron atom of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) ring system.

Caption: Structure of 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane.

Core Data Summary

The fundamental properties of the title compound are summarized below. Note that properties can be very similar to the thiophen-2-yl isomer.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅BO₂S | [10][11] |

| Molecular Weight | 210.11 g/mol | [10][11] |

| IUPAC Name | 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane | N/A |

| Synonyms | 3-Thienylboronic acid pinacol ester | |

| CAS Number | 352534-87-1 | N/A |

| Appearance | Typically a white to off-white solid | [11] |

Section 3: Synthesis and Handling

Common Synthetic Routes

The synthesis of 3-thienylboronic acid pinacol ester generally starts from a halogenated thiophene precursor, most commonly 3-bromothiophene. A standard and robust method involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent esterification.

Rationale:

-

Lithiation: 3-Bromothiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). This selectively replaces the bromine atom with lithium, forming the highly reactive 3-lithiothiophene intermediate. The low temperature is critical to prevent side reactions.

-

Borylation: The organolithium intermediate is then quenched with an electrophilic boron source. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-B(pin)) is an excellent choice as it directly installs the desired pinacol boronic ester in a single step.[12] Alternatively, trimethyl borate or triisopropyl borate can be used, which would require a subsequent esterification step with pinacol under acidic conditions.

-

Work-up: The reaction is quenched with an aqueous solution (e.g., saturated aq. NaHCO₃) to neutralize any remaining reactive species.[12] The product is then extracted into an organic solvent and purified, typically via silica gel chromatography.

Best Practices for Storage and Handling

While more stable than their corresponding boronic acids, pinacol esters should still be handled with care to ensure their integrity.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.

-

Handling: Use in a well-ventilated area or fume hood. Avoid inhalation of dust. As with all organoboron reagents, it is prudent to minimize exposure to atmospheric moisture, as slow hydrolysis back to the boronic acid can occur over time.

Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this reagent is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species and an organic halide or triflate.[13]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reactions.[13]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: The organic moiety from the boronic ester (the 3-thienyl group) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic ester by a base (e.g., K₃PO₄, Cs₂CO₃), which forms a more nucleophilic "ate" complex.[13]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Their Rationale

-

Catalyst/Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial. Modern, bulky, electron-rich ligands (e.g., SPhos, XPhos) are often used to promote the oxidative addition of challenging substrates (like aryl chlorides) and facilitate the reductive elimination step.[6]

-

Base: A base is essential for activating the boronic ester.[13] Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact yield, with stronger bases sometimes being necessary for less reactive substrates.

-

Solvent: The reaction is typically run in a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). The water is necessary to dissolve the inorganic base and facilitate the formation of the "ate" complex required for transmetalation.[6]

Section 5: Validated Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a reliable starting point for coupling 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane with a generic aryl bromide. Optimization may be required for specific substrates.[6]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Aryl Bromide | - | 1.0 | 1.0 |

| 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane | 210.11 | 1.2 | 1.2 |

| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 0.02 (2 mol%) |

| SPhos (Ligand) | 410.57 | 0.04 | 0.04 (4 mol%) |

| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.0 | 2.0 |

| 1,4-Dioxane | - | - | (e.g., 0.1 M) |

| Deionized Water | - | - | (e.g., 3:1 Dioxane:H₂O) |

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling argon through them for 15-20 minutes. Add the degassed solvents via syringe to the flask.

-

Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-arylthiophene product.[6]

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Section 6: Conclusion & Future Outlook

4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane is a highly valuable and versatile building block for drug discovery and materials science. Its combination of stability and reactivity makes it a superior choice for introducing the medicinally important 3-thienyl moiety into complex molecular architectures. The continued development of more efficient and sustainable palladium-catalyzed (and other transition-metal-catalyzed) coupling methodologies will further expand the utility of this and related organoboron reagents, enabling the synthesis of next-generation therapeutics and functional materials.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (RSC Publishing) Link

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (Cognizance Journal of Multidisciplinary Studies) Link

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (NIH) Link

-

Synthesis, properties and biological activity of thiophene: A review. (Der Pharma Chemica) Link

-

Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (Benchchem) Link

-

4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-4-yl)-1,3,2-dioxaborolane. (ChemScene) Link

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid. (Smolecule) Link

-

4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. (PubChem) Link

-

Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions. (Benchchem) Link

-

Thiophene-2-boronic acid pinacol ester 98 GC 193978-23-3. (Sigma-Aldrich) Link

-

3-METHYLTHIOPHENE-2-BORONIC ACID PINACOL ESTER synthesis. (chemicalbook) Link

-

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97%. (Sigma-Aldrich) Link

-

4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (stabilized with Phenothiazine). (TCI Chemicals) Link

-

5-(4,4,5,5-Tetramethyl-[3][5][7]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine. (Sigma-Aldrich) Link

-

4,4,5,5-TETRAMETHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1,3,2-DIOXABOROLANE | CAS 73183-34-3. (Matrix Fine Chemicals) Link

-

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 329214-79-1. (TCI Chemicals) Link

-

3-Thiopheneboronic Acid Pinacol Ester Supplier & Manufacturer in China. (Quinoline) Link

-

Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (ResearchGate) Link

-

SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. (Organic Syntheses) Link

-

Suzuki Coupling. (Organic Chemistry Portal) Link

-

3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. (MDPI) Link

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (NIH) Link

-

Synthesis and Application of Boronic Acid Derivatives. (VTechWorks) Link

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene 98.0+%, TCI America™. (Fisher Scientific) Link

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. benchchem.com [benchchem.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | C10H15BO2S | CID 10703628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thiophene-2-boronic acid pinacol ester 98 GC 193978-23-3 [sigmaaldrich.com]

- 12. 3-METHYLTHIOPHENE-2-BORONIC ACID PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]

- 13. Suzuki Coupling [organic-chemistry.org]

4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane synthesis protocol

An In-depth Technical Guide to the Synthesis of 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane

Introduction: The Versatility of a Key Synthetic Building Block

4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane is a pivotal organoboron compound, widely employed as a versatile building block in modern organic synthesis. Its significance lies in the strategic placement of a boronic ester on the thiophene ring, a common scaffold in pharmaceuticals and organic electronic materials. This pinacol boronate ester is a stable, easily handled solid that serves as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The ability to efficiently construct carbon-carbon bonds with high functional group tolerance makes this reagent indispensable for researchers in medicinal chemistry and materials science, facilitating the assembly of complex molecular architectures.[3] This guide provides a comprehensive overview of its synthesis, focusing on the robust and widely adopted Miyaura borylation reaction.

Synthetic Strategy: Palladium-Catalyzed Miyaura Borylation

The most prevalent and efficient method for synthesizing arylboronic esters, including the target compound, is the palladium-catalyzed Miyaura borylation.[4] This reaction involves the cross-coupling of an aryl halide (or triflate) with a diboron reagent in the presence of a palladium catalyst and a base.[1] The reaction is valued for its mild conditions, broad substrate scope, and exceptional tolerance of various functional groups, which circumvents the limitations of traditional methods that often require harsh organometallic reagents like Grignard or organolithium compounds.[2]

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle for the Miyaura borylation is a well-established process involving a Pd(0)/Pd(II) cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle typically proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 3-bromothiophene), forming a Pd(II) species.[5] This is often the rate-determining step of the cycle.

-

Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium center, displacing the halide. The precise mechanism of this step can be influenced by the choice of base, but it results in an arylpalladium(II) boryl complex.[1][4]

-

Reductive Elimination: The final step is the reductive elimination of the desired aryl boronic ester from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Core Synthesis Protocol: From 3-Bromothiophene

This section details a reliable, field-proven protocol for the synthesis of 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane.

Reagents and Rationale

A successful synthesis hinges on the appropriate selection of reagents. Each component plays a critical role in ensuring high yield and purity.

| Reagent | Role & Rationale |

| 3-Bromothiophene | Starting Material: The aryl halide provides the thiophene scaffold. Bromides are a good balance of reactivity and stability. Iodides are more reactive but also more expensive. |

| Bis(pinacolato)diboron (B₂pin₂) | Boron Source: A stable, crystalline solid that is easy to handle. It serves as the source of the pinacol boronate moiety. An excess is often used to drive the reaction to completion.[6] |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | Catalyst: A robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand provides thermal stability and promotes high catalytic activity.[7] |

| Potassium Acetate (KOAc) | Base: A crucial component that facilitates the transmetalation step. A weak base like KOAc is essential to prevent the newly formed boronic ester from participating in a subsequent Suzuki-Miyaura coupling with the starting aryl halide, which would lead to unwanted biaryl impurities.[1][4] |

| 1,4-Dioxane | Solvent: An anhydrous, polar aprotic solvent that effectively dissolves the reagents and is stable at the required reaction temperatures. Other solvents like DMSO can also be used.[8] |

Detailed Experimental Protocol

-

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,4-Dioxane is flammable and a potential peroxide-former.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.01-0.03 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as the active Pd(0) catalyst can be sensitive to oxygen.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.2-0.5 M with respect to the 3-bromothiophene.

-

Heating: Immerse the flask in a preheated oil bath set to 80-90 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at this temperature. The reaction progress can be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 2-16 hours.

-

Work-up: Once the reaction is complete (consumption of starting material), allow the mixture to cool to room temperature.

-

Filtration: Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification of the Final Product

The crude product is often a solid or a thick oil. Boronic esters can sometimes be challenging to purify via standard silica gel chromatography due to potential decomposition on the acidic silica.[9][10]

-

Recrystallization: This is the preferred method if the product is a solid. A solvent system such as hexanes or a mixture of ethyl acetate/hexanes can be effective.

-

Column Chromatography: If chromatography is necessary, using neutral alumina or silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) can prevent decomposition.[11]

-

Direct Use: In many cases, if the crude NMR indicates high purity (>90%), the material can be used directly in the subsequent reaction (e.g., Suzuki-Miyaura coupling) without further purification.[10]

Conclusion

The palladium-catalyzed Miyaura borylation of 3-bromothiophene stands as a highly efficient, reliable, and scalable method for the synthesis of 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane. Its operational simplicity and tolerance for a wide array of functional groups have cemented its role as a cornerstone reaction in synthetic chemistry. By understanding the underlying catalytic mechanism and the specific function of each reagent, researchers can effectively produce this valuable building block, enabling the rapid assembly of novel compounds for drug discovery and materials science applications.

References

-

Kubota, K., & Ito, H. (2016). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 12, 2673–2679. Available at: [Link]

-

Benson, C. G., et al. (2015). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ACS Catalysis, 5(11), 6644-6655. Available at: [Link]

-

Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164–168. Available at: [Link]

-

Li, W., et al. (2015). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. RSC Advances, 5(121), 99823–99829. Available at: [Link]

-

Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic letters, 14(17), 4494–4497. Available at: [Link]

-

Mao, L., et al. (2015). Palladium-Catalyzed Oxidative Borylation of Allylic C–H Bonds in Alkenes. Organic Letters, 17(15), 3876–3879. Available at: [Link]

-

He, G., et al. (2014). Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts. Journal of the American Chemical Society, 136(9), 3350–3353. Available at: [Link]

-

Mkhalid, I. A. I., et al. (2010). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. Organic & Biomolecular Chemistry, 8(1), 45–47. Available at: [Link]

-

Joksch, M., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 85(24), 16037–16047. Available at: [Link]

-

Molander, G. A., & Trice, S. L. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Organic letters, 14(13), 3392–3395. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved January 11, 2026, from [Link]

-

Sakata, K., et al. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics, 29(7), 1645-1655. Available at: [Link]

-

ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture? Retrieved January 11, 2026, from [Link]

-

Paper Digest. (n.d.). Literature Review - Direct Borylation Of Primary C-H Bonds In Functionalized Molecules By Palladium Catalysis. Retrieved January 11, 2026, from [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available at: [Link]

-

Naber, J. R., & Lipshutz, B. H. (2010). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic letters, 12(20), 4596–4599. Available at: [Link]

-

Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved January 11, 2026, from [Link]

-

LookChem. (n.d.). 4,4,5,5-tetramethyl-2-(1-phenylsulfanyl-but-3-enyl)-[1][12][13]dioxaborolane. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. Retrieved January 11, 2026, from [Link]

-

Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved January 11, 2026, from [Link]

-

Al-Zoubi, R. M., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(19), 6296. Available at: [Link]

-

Organic Syntheses. (n.d.). boronic esters. Retrieved January 11, 2026, from [Link]

-

Reddit. (2024). Trouble purifying my boronate ester compound. Retrieved January 11, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

Thiophene-3-boronic acid pinacol ester structural analysis

An In-Depth Technical Guide to the Structural Analysis of Thiophene-3-boronic acid pinacol ester

Foreword: The Thienyl Moiety as a Privileged Scaffold

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the thiophene ring is a recurring motif, prized for its unique electronic properties and ability to engage in specific biological interactions. Thiophene-3-boronic acid pinacol ester represents a critical chemical tool, a versatile building block that allows for the precise installation of the 3-thienyl group into complex molecular architectures. Its stability, reactivity, and handling advantages over the corresponding free boronic acid have made it a staple reagent in academic and industrial laboratories. This guide provides a comprehensive analysis of its structure, offering researchers the foundational knowledge required for its effective synthesis, characterization, and application.

Core Molecular Identity and Physicochemical Properties

Thiophene-3-boronic acid pinacol ester is an organoboron compound featuring a thiophene ring substituted at the 3-position with a boronic acid protected as a pinacol ester.[1] This esterification confers enhanced stability, making it less susceptible to degradation pathways like protodeboronation that can plague free boronic acids, particularly electron-rich heterocyclic derivatives.[2][3]

Structure:

Table 1: Physicochemical Properties of Thiophene-3-boronic acid pinacol ester

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₅BO₂S | [4] |

| Molecular Weight | 210.10 g/mol | [4] |

| CAS Number | 214360-70-0 | [1][5] |

| Appearance | Colorless to white solid | [1] |

| Boiling Point | 286.5 °C at 760 mmHg | [1] |

| Density | 1.07 g/cm³ | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place | [4] |

A Practical Synthetic Pathway

The synthesis of thiophene-3-boronic acid pinacol ester is typically achieved via a two-step process starting from a halogenated thiophene precursor. The causality behind this choice lies in the well-established reactivity of organometallic intermediates with borate esters.

Experimental Protocol: Synthesis from 3-Bromothiophene

-

Lithiation: 3-Bromothiophene is dissolved in a dry, aprotic solvent like diethyl ether or THF and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Transmetalation: A strong organolithium base, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange, generating the highly reactive 3-lithiothiophene intermediate.

-

Borylation: An electrophilic boron source, typically triisopropyl borate, is added to the solution. The lithiated thiophene acts as a nucleophile, attacking the boron atom.

-

Hydrolysis & Esterification: The reaction is quenched with an acidic aqueous solution to hydrolyze the borate ester to the free thiophene-3-boronic acid. The crude boronic acid is then directly treated with pinacol in a solvent like toluene, often with removal of water via a Dean-Stark apparatus, to form the stable pinacol ester.[6]

-

Purification: The final product is purified by silica gel column chromatography to yield the desired Thiophene-3-boronic acid pinacol ester as a white solid.[6]

Caption: Synthetic workflow for Thiophene-3-boronic acid pinacol ester.

The Core of the Analysis: Spectroscopic and Crystallographic Characterization

Verifying the structural integrity of Thiophene-3-boronic acid pinacol ester is paramount. A multi-technique approach provides a self-validating system, ensuring both chemical identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Expertise in Interpretation: The chemical shifts in the thiophene ring are dictated by the electronegativity of the sulfur atom and the electronic effects of the boronic ester substituent. The pinacol group provides a highly characteristic singlet in the ¹H NMR spectrum.

Table 2: Representative NMR Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.51 | d | H5 (proton adjacent to S) |

| 7.11 | d | H4 (proton adjacent to C-B) | |

| 1.36 | s | -C(CH ₃)₂ | |

| ¹³C NMR | 132.7 | C5 | |

| 132.6 | C2 | ||

| 119.8 | C4 | ||

| 84.5 | -C (CH₃)₂ | ||

| 24.9 | -C(C H₃)₂ | ||

| ¹¹B NMR | 28.7 | -B (OR)₂ |

(Note: Specific shifts and coupling constants can vary slightly based on solvent and spectrometer frequency. Data sourced from a representative synthesis.)[6]

Experimental Protocol: NMR Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of the Thiophene-3-boronic acid pinacol ester sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire ¹H, ¹³C, and ¹¹B spectra according to standard instrument protocols. The use of CDCl₃ is common as the compound is readily soluble and the solvent signals do not interfere with key analyte peaks.[6]

X-ray Crystallography

Single-crystal X-ray diffraction (XRD) provides unambiguous proof of structure by mapping electron density to reveal the precise 3D arrangement of atoms in the solid state.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the elemental composition.

Trustworthiness of Data: The expected monoisotopic mass for C₁₀H₁₅BO₂S is a highly specific value. Observing a molecular ion peak corresponding to this mass provides strong evidence for the compound's identity.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate.

-

Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Detection: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF), which separates them based on their mass-to-charge ratio (m/z). A spectrum of ion intensity versus m/z is generated. The protocol is designed to achieve soft ionization, preserving the molecular ion for accurate mass determination.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of Thiophene-3-boronic acid pinacol ester is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, foundational to the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.[9][10][11]

Causality of Reaction Steps: The pinacol ester provides a stable, pre-activated form of the thiophene nucleophile. The catalytic cycle relies on the palladium catalyst's ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 214360-70-0|Thiophene-3-boronic acid, pinacol ester|BLD Pharm [bldpharm.com]

- 5. Thiophene-3-boronic acid pinacol ester | 214360-70-0 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane

Introduction

4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane, also known as 3-thienylboronic acid pinacol ester, is a heterocyclic organoboron compound of significant interest in modern organic synthesis. As a derivative of thiophene, it incorporates a sulfur-containing aromatic ring, imparting unique electronic properties. The pinacol boronate este[1]r functionality makes it a stable, versatile, and widely used reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research.

Accurate structural eluc[1][2]idation and purity assessment are paramount for its effective use. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The narrative emphasizes the rationale behind experimental choices and the interpretation of spectral features, providing researchers and drug development professionals with a practical framework for analysis.

Molecular Structure and Spectroscopic Implications

The structure of 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane contains several key features that give rise to characteristic spectroscopic signals:

-

Thiophene Ring : An aromatic, five-membered heterocycle with three distinct protons (H-2, H-4, H-5) and four carbons. Its electronic nature heavily influences the chemical shifts of these nuclei.

-

Pinacol Ester Group : Composed of two oxygen atoms, a boron atom, and four methyl groups. This group provides a signature singlet in ¹H NMR and characteristic B-O and C-O stretching vibrations in IR spectroscopy.

-

C-B Bond : The direct link between the thiophene ring and the dioxaborolane moiety is the site of reactivity in cross-coupling reactions. The quadrupolar nature of the boron nucleus can influence the NMR signals of adjacent carbon atoms.

Caption: Molecular structure of 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this molecule. Experiments are typically conducted in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is [3]critical; aprotic solvents like CDCl₃ are preferred to prevent the hydrolysis of the boronate ester.

¹H NMR Analysis

The proton NMR spectrum provides information on the number, environment, and connectivity of protons. The substituent at the C3 position significantly influences the chemical shifts of the thiophene ring protons.

-

Thiophene Protons [4](δ 7.0-8.0 ppm) : Three distinct signals are expected for the thiophene ring. Based on data for related 3-substituted thiophenes, the proton at the C2 position is typically the most deshielded and appears furthest downfield. The relative positions of[4][5] the H4 and H5 protons are also influenced by the electron-withdrawing nature of the boronate ester.

-

Pinacol Methyl Protons (δ ~1.3 ppm) : The twelve protons of the four equivalent methyl groups on the pinacol moiety give rise to a sharp, intense singlet. This signal is a hallmark of the pinacol boronate ester structure.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Thiophene Carbons (δ 120-145 ppm) : Four signals are expected for the thiophene ring carbons. The carbon atom directly attached to the boron (C3) may be broadened or have a reduced intensity due to quadrupolar relaxation effects from the adjacent ¹¹B nucleus. The chemical shifts are s[3][6]ensitive to the electronic effects of the boronate substituent.

-

Pinacol Carbons (δ[4] ~84 ppm and ~25 ppm) : Two signals are characteristic of the pinacol group: one for the quaternary carbons bonded to oxygen (C-O) and one for the methyl group carbons (CH₃).

¹¹B NMR Analysis

¹¹B NMR is a specialized technique used to directly observe the boron nucleus, confirming the nature of the boron center.

-

Boronate Ester Signal (δ 20-35 ppm) : Tricoordinate boronate esters typically exhibit a broad signal in the range of 20-35 ppm. This confirms the presenc[7][8]e of the sp²-hybridized boron within the dioxaborolane ring. The broadness is due to the quadrupolar nature of the ¹¹B nucleus.

Summary of Pre[9]dicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.9 | m | Thiophene H-2 |

| ¹H | ~7.5 | m | Thiophene H-5 |

| ¹H | ~7.3 | m | Thiophene H-4 |

| ¹H | ~1.35 | s | -C(CH ₃)₂ |

| ¹³C | ~145 | s (broad) | Thiophene C -3 (C-B) |

| ¹³C | ~135 | s | Thiophene C -2 |

| ¹³C | ~130 | s | Thiophene C -5 |

| ¹³C | ~125 | s | Thiophene C -4 |

| ¹³C | ~84.5 | s | -C (CH₃)₂ |

| ¹³C | ~24.8 | s | -C(C H₃)₂ |

| ¹¹B | 25 - 35 | br s | -B (OR)₂ |

| Note: Predicted values are based on analogous compounds and general substituent effects. Actual values may vary based on solvent and experimental conditions. |

Experimental P[3][4][6][7][8]rotocol: NMR Data Acquisition

-

Sample Preparation : Dissolve 10–15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The use of a high-purity solvent is crucial to avoid interfering signals.

-

Instrument Tuning [3]: Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the instrument to achieve optimal magnetic field homogeneity, ensuring high resolution.

-

¹H NMR Acquisition[4] :

-

Pulse Sequence : Use a standard single-pulse experiment.

-

Spectral Width : Set to 12-15 ppm, centered around 6 ppm.

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 16-32 scans are typically sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisiti[4]on :

-

Pulse Sequence : Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Spectral Width : Set to ~220-250 ppm.

-

Number of Scans : 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Dela[4]y : 2-5 seconds.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent signal (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule by measuring their characteristic vibrational frequencies.

Characteristic Vibrational Modes

-

B-O Stretch (1300-1400 cm⁻¹) : A strong and characteristic absorption in this region is indicative of the boron-oxygen single bond stretch within the dioxaborolane ring.

-

C-O Stretch (1100-1250 cm⁻¹) : This band arises from the stretching of the carbon-oxygen bonds of the pinacol ester.

-

Aromatic C-H Stretch (>3000 cm⁻¹) : The C-H bonds on the thiophene ring typically absorb at a slightly higher frequency than aliphatic C-H bonds, usually in the 3050-3150 cm⁻¹ region.

-

Aliphatic C-H Stretch (<3000 cm⁻¹) : The methyl groups of the pinacol ester show strong C-H stretching absorptions just below 3000 cm⁻¹, typically around 2850-2990 cm⁻¹.

-

Aromatic C=C Stretch (1400-1600 cm⁻¹) : Medium to weak absorptions in this region correspond to the carbon-carbon double bond stretching vibrations within the thiophene ring.

Summary of Key IR Absorptions

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 3150 - 3050 | Aromatic C-H Stretch | Medium - Weak |

| 2990 - 2850 | Aliphatic C-H Stretch | Strong |

| 1600 - 1400 | Aromatic C=C Stretch | Medium - Weak |

| 1400 - 1300 | B-O Stretch | Strong |

| 1250 - 1100 | C-O Stretch | Strong |

Experimental Protocol: FTIR-ATR

-

Sample Preparation : Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application : Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition :

-

Spectrometer : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range : Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution : S[3]et to 4 cm⁻¹.

-

Number of Scans : Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Background Correcti[3]on : Acquire a background spectrum of the clean, empty ATR crystal before the sample measurement. This background is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Expected Molecular Ion and Fragmentation

-

Molecular Ion (M⁺) : The molecular weight of C₁₀H₁₅BO₂S is 210.10 g/mol . In a high-resolution mass[9] spectrum (HRMS), the exact mass would be used for molecular formula confirmation.

-

Key Fragmentation Pathways : Under Electron Ionization (EI), common fragmentation would involve the loss of methyl groups (M-15) from the pinacol moiety or cleavage at the C-B bond, leading to fragments corresponding to the thiophene ring and the dioxaborolane group.

Summary of Expected Mass Spectrometry Data

| m/z Value | Interpretation |

| ~210 | Molecular Ion [M]⁺ |

| ~195 | Loss of a methyl group [M-CH₃]⁺ |

| ~111 | Thienyl-boron fragment [C₄H₄SBOH]⁺ or similar rearrangement |

| ~83 | Thiophene fragment [C₄H₃S]⁺ |

Experimental Protocol: GC-MS (EI)

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation : Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Method :

-

Injection : Inject 1 µL of the sample solution into the GC inlet.

-

Column : Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program : Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C to ensure elution.

-

-

MS Method :

-

Data Analysis : Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.

Integrated Spectroscopic Workflow

For unambiguous characterization, these techniques are used in a complementary fashion. The workflow ensures that all aspects of the molecular structure are confirmed.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive analysis of 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane requires a multi-technique spectroscopic approach. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework, while ¹¹B NMR confirms the integrity of the boronate ester. FTIR spectroscopy provides rapid verification of key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. Together, these methods provide a self-validating system for the unambiguous identification and purity assessment of this critical synthetic building block, ensuring its reliable performance in research and development applications.

References

-

Takahashi, K., Sone, T., & Fujieda, K. (1974). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 47(10), 2445-2449. [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link]

-

Takahashi, K., Sone, T., & Fujieda, K. (1975). The Substituent Effects in Thiophene Compounds. III. 1H NMR and IR Studies in Methyl [trans-β-(Substituted 2-thienyl)acrylate]s. Bulletin of the Chemical Society of Japan, 48(3), 1041-1042. [Link]

-

Sone, T., Takahashi, K., & Fujieda, K. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572-574. [Link]

-

The Royal Society of Chemistry. (2018). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. The Royal Society of Chemistry. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Retrieved from [Link]

-

SpectraBase. (n.d.). Pinacolborane - Optional[11B NMR] - Chemical Shifts. Retrieved from [Link]

-

Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(13), 4417-4432. [Link]

-

South Dakota State University. (n.d.). ¹¹B NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10703628, 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. PubChem. Retrieved from [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). An Improved Protocol for the Preparation of 3-Pyridylboronic Acid. Organic Syntheses, 80, 91. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43811069. PubChem. Retrieved from [Link]

-

Gonzalez-Mancera, A., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR ¹³C, ¹H and ¹¹B through the Density Functional Theory. Magnetochemistry, 9(4), 105. [Link]

-

SpectraBase. (n.d.). 4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane - Optional[13C NMR]. Retrieved from [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

-